molecular formula C₂₃H₂₃N₉O₄ B1140024 Dguo-phip CAS No. 142784-25-6

Dguo-phip

Cat. No. B1140024
M. Wt: 489.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific research in the field of organic chemistry often explores the synthesis, molecular structure, chemical reactions, and properties of compounds for various applications, including understanding fundamental biological processes and developing new materials or drugs.

Synthesis Analysis

Research on chemical synthesis focuses on creating compounds through chemical reactions. Techniques like cross-coupling reactions have been developed for the synthesis of heterocyclic food mutagens, offering new synthetic routes to complex molecules (Sajith et al., 2013).

Molecular Structure Analysis

The structural determination of molecules, including isomeric compounds, can be significantly enhanced by advanced methods such as quantum chemical calculations of NMR shifts, improving the accuracy of stereochemical assignments (Grimblat, Zanardi, & Sarotti, 2015).

Chemical Reactions and Properties

Understanding the reactivity and interaction of molecules with DNA is crucial, as exemplified by studies on the mutagenic and carcinogenic effects of compounds like PhIP through DNA adduct formation, shedding light on the molecular mechanisms of mutation induction (Fukuda et al., 2009).

Physical Properties Analysis

The physical properties of molecules, including their spectroscopic and optical characteristics, are essential for applications in materials science and biochemistry. Techniques like FTIR, NMR, and optical absorption studies provide insights into the molecular structure and potential applications of compounds (Suvitha & Murugakoothan, 2012).

Chemical Properties Analysis

Chemical properties, including reactivity, bond formation, and interaction energies, are fundamental to understanding and designing new molecules with desired functions. Density functional theory (DFT) has become a popular method for calculating these properties across a wide range of systems (Riley, Op't Holt, & Merz, 2007).

Scientific Research Applications

  • In-vitro NMR Studies of Prostate Tumor Cell Metabolism : This study by Cavallari et al. (2020) discusses the use of hyperpolarized pyruvate obtained using the PHIP-SAH method for metabolic studies on prostate cancer cells. The findings could be relevant to understanding the applications of Dguo-phip in cancer research and diagnostics (Cavallari et al., 2020).

  • ParaHydrogen Induced Polarization of 13C Carboxylate Resonance in Acetate and Pyruvate : Reineri et al. (2015) explore a method for achieving hyperpolarization in molecules like acetate and pyruvate, which could potentially relate to the techniques used in studying Dguo-phip (Reineri, Boi, & Aime, 2015).

  • Studies to Enhance Hyperpolarization Level in PHIP-SAH-Produced C13-Pyruvate : This research by Cavallari et al. (2018) focuses on improving the hyperpolarization of sodium [1-13C]pyruvate, which may provide insights into the methods used for Dguo-phip research (Cavallari, Carrera, Aime, & Reineri, 2018).

  • Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate : Brahms et al. (2022) present a new method for the preparation of vinyl esters, including hyperpolarization of pyruvate, which might be relevant to the synthesis and study of Dguo-phip (Brahms et al., 2022).

properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVGJHQDVDVQHH-ARFHVFGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931641
Record name 9-(2-Deoxypentofuranosyl)-2-imino-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dguo-phip

CAS RN

142784-25-6
Record name N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142784256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxypentofuranosyl)-2-imino-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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